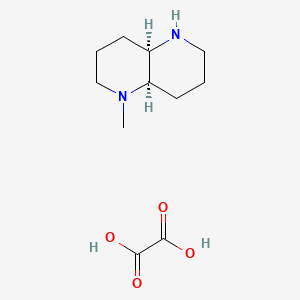

(4aR,8aR)-rel-1-methyl-decahydro-1,5-naphthyridine; oxalic acid

CAS No.: 2007919-59-5

Cat. No.: VC11656439

Molecular Formula: C11H20N2O4

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2007919-59-5 |

|---|---|

| Molecular Formula | C11H20N2O4 |

| Molecular Weight | 244.29 g/mol |

| IUPAC Name | (4aR,8aR)-5-methyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine;oxalic acid |

| Standard InChI | InChI=1S/C9H18N2.C2H2O4/c1-11-7-3-4-8-9(11)5-2-6-10-8;3-1(4)2(5)6/h8-10H,2-7H2,1H3;(H,3,4)(H,5,6)/t8-,9-;/m1./s1 |

| Standard InChI Key | XJNDMCTURKRDRZ-VTLYIQCISA-N |

| Isomeric SMILES | CN1CCC[C@@H]2[C@H]1CCCN2.C(=O)(C(=O)O)O |

| SMILES | CN1CCCC2C1CCCN2.C(=O)(C(=O)O)O |

| Canonical SMILES | CN1CCCC2C1CCCN2.C(=O)(C(=O)O)O |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound consists of two components:

-

Decahydro-1,5-naphthyridine moiety: A fully saturated bicyclic system comprising a piperidine ring fused to a tetrahydropyridine ring. The (4aR,8aR) relative configuration indicates the stereochemistry at the 4a and 8a positions, with the methyl group at the 1-position introducing steric and electronic modifications .

-

Oxalic acid: A dicarboxylic acid that forms a salt with the protonated amine group of the decahydro-1,5-naphthyridine, enhancing solubility and stability.

Key Physicochemical Properties

The InChIKey XJNDMCTURKRDRZ-VTLYIQCISA-N confirms the stereochemical uniqueness of this compound, distinguishing it from other decahydro-1,5-naphthyridine derivatives.

Synthesis and Stereochemical Control

General Synthesis Strategies

While explicit protocols for this specific compound remain undisclosed, analogous decahydro-1,5-naphthyridines are synthesized via:

-

Cycloaddition reactions: [4+2] aza-Diels-Alder reactions between imines and dienophiles, often catalyzed by Lewis acids to achieve stereoselectivity .

-

Gould-Jacobs cyclization: Thermal ring closure of enamine intermediates derived from β-ketoesters and 3-aminopyridines .

-

Skraup-type reactions: Acid-catalyzed cyclodehydration using iodine or nitrobenzenesulfonates as oxidants .

For the (4aR,8aR)-diastereomer, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) likely enforce the desired configuration during bicyclic system formation .

Oxalic Acid Salt Formation

Protonation of the tertiary amine in decahydro-1,5-naphthyridine by oxalic acid in polar solvents (e.g., ethanol/water) yields the salt. Crystallization conditions (temperature, solvent polarity) critically influence purity and stoichiometry .

Reactivity and Functionalization

N-Alkylation and Acylation

The tertiary amine undergoes quaternization with alkyl halides (e.g., 2-bromoethanol) in the presence of cesium carbonate, yielding N-alkylated derivatives . Acylation with acid chlorides or anhydrides introduces amide functionalities, expanding applications in drug design .

Metal Complexation

The nitrogen-rich scaffold acts as a polydentate ligand for transition metals (e.g., Pt, Pd). For example, platinum complexes of 4-hydroxy-1,5-naphthyridine analogues show luminescent properties relevant to OLED technology .

Materials Science Applications

Coordination Polymers

The compound’s ability to coordinate multiple metal ions enables the design of porous coordination polymers for gas storage (e.g., H₂, CO₂) .

Optoelectronic Materials

Incorporation into platinum complexes generates phosphorescent materials for organic light-emitting diodes (OLEDs), with emission wavelengths tunable via substituent modification .

| Parameter | Recommendation |

|---|---|

| Handling | Use PPE (gloves, goggles) in well-ventilated areas |

| Storage | Room temperature, desiccated |

| Stability | Stable under inert atmospheres |

| Disposal | Incinerate following local regulations |

While acute toxicity data are unavailable, structural analogues of 1,5-naphthyridines exhibit moderate oral LD₅₀ values (>500 mg/kg in rodents), warranting caution in handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume